Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

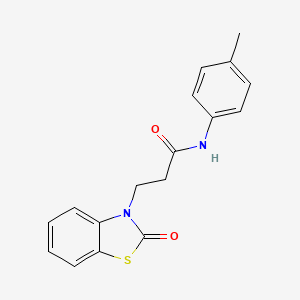

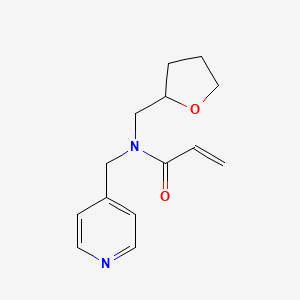

“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a chemical compound used extensively in scientific research. It has a CAS Number of 1493675-45-8 and a molecular weight of 200.24 .

Synthesis Analysis

A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .Molecular Structure Analysis

The IUPAC name of this compound is methyl (dimethylcarbamoyl)-L-prolinate . The InChI code is 1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . The storage temperature is +4°C .Mechanism of Action

Target of Action

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.

Mode of Action

The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that this compound may interact with its targets in a similar manner, activating them for subsequent chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.

Result of Action

The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one limitation is that it is a chiral building block, which means that the synthesized molecules may have different biological activities depending on their stereochemistry.

Future Directions

There are many possible future directions for the use of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate in scientific research. One direction could be the synthesis of new NMDA receptor antagonists or other biologically active molecules using this compound as a chiral building block. Another direction could be the development of new chiral ligands for asymmetric catalysis. Additionally, further research could be conducted to better understand the mechanism of action of this compound and the molecules synthesized using it.

Synthesis Methods

The synthesis of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves the reaction of (S)-pyrrolidine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base. The resulting product is then methylated with methyl iodide to yield this compound. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has been widely used in scientific research as a chiral building block in the synthesis of various biologically active molecules. It has been used in the synthesis of NMDA receptor antagonists, such as (+)-MK-801 and (+)-HA-966, which are used in the treatment of neurological disorders. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

Safety and Hazards

Properties

IUPAC Name |

methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKORODLLOVZZJH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC[C@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)

![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)

![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)

![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide](/img/structure/B2386074.png)